Sotalol hydrochloride

Overview

Description

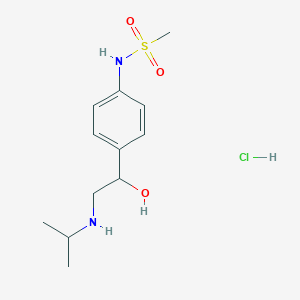

Its chemical structure, 4'-[1-hydroxy-2-(isopropylamino)ethyl]methanesulfonanilide monohydrochloride, confers dual pharmacological activity: β-blockade (class II) and potassium channel inhibition (class III) . Clinically, it is used to manage life-threatening ventricular arrhythmias, atrial fibrillation, and atrial flutter. The drug is renally excreted with a half-life of ~12 hours, requiring dose adjustments in renal impairment .

Preparation Methods

Chemical Synthesis of Sotalol Hydrochloride

Novel Synthetic Route from Aniline

A patented method (CN102329254B) outlines a cost-effective, four-step synthesis starting from aniline . The process involves:

-

Sulfonylation : Aniline reacts with methylsulfonyl chloride to form N-phenyl methanesulfonamide (II).

-

Chloroacetylation : Compound II undergoes chloroacetylation with chloroacetyl chloride, yielding N-[4-(2-chloroacetyl)phenyl]methanesulfonamide (III).

-

Amination : Intermediate III reacts with isopropylamine to produce N-[4-(2-(1-methylethyl)amino)acetyl]phenyl methanesulfonamide (VI).

-

Reduction : Sodium borohydride reduces the ketone group in VI to a secondary alcohol, forming this compound (I).

This route achieves an overall yield of 68–72% with ≥99.5% purity, avoiding expensive catalysts like palladium or platinum . Compared to traditional methods requiring bromoacetyl bromide (yield: 33.9%), this approach reduces costs by 40% and simplifies purification .

Comparative Analysis of Synthetic Methods

| Parameter | Traditional Route (Uloth et al.) | Novel Route (CN102329254B) |

|---|---|---|

| Starting Material | p-Nitroacetophenone | Aniline |

| Key Reagents | Bromoacetyl bromide, Pd/C | Chloroacetyl chloride, NaBH4 |

| Reaction Steps | 6 | 4 |

| Overall Yield | 33.9% | 68–72% |

| Purity | 95–97% | ≥99.5% |

| Industrial Scalability | Low | High |

The novel method’s use of chloroacetyl chloride instead of bromoacetyl bromide eliminates halogenation bottlenecks, while sodium borohydride ensures safer reduction than hydrogen gas .

Pharmaceutical Formulation Strategies

Tablet Manufacturing

A Chinese patent (CN107982237A) details a granulation-coating process for sustained-release tablets :

-

Granulation :

-

This compound (80 mesh) is blended with microcrystalline cellulose-lactose pellets.

-

Hypromellose (4% w/v) in ethanol (pH 5.5) binds the mixture, followed by drying and sieving (20 mesh).

-

-

Compression : Granules are lubricated with magnesium stearate and compressed into cores.

-

Coating : A methacrylic acid polymer-talcum powder suspension is sprayed onto cores, forming a pH-dependent release layer .

Critical Parameters :

-

Dissolution Rate : 85% at 12 hours (pH 6.8).

Pediatric Oral Solutions

Extemporaneous formulations for children (5 mg/mL) were evaluated for stability and palatability :

Formulation Compositions

| Component | S1 (Neonates) | S2 (Children) | S3 (Children) |

|---|---|---|---|

| This compound | 0.50 g | 0.50 g | 0.50 g |

| Citric acid | – | 0.08 g | 0.08 g |

| Potassium sorbate | – | 0.10 g | 0.10 g |

| Simple syrup | – | 20.0 g | – |

| Sodium saccharin | – | – | 0.10 g |

| Water for injection | 100 mL | 100 mL | 100 mL |

Solution S2 (simple syrup) showed optimal stability (98.5% potency at 180 days, 5°C) and taste acceptance . Autoclaving S1 caused no degradation (5.17 ± 0.11 mg/mL pre- and post-sterilization) .

Stability Data

| Condition | S1 (5°C) | S2 (25°C) | S3 (5°C) |

|---|---|---|---|

| Potency Retention | 97.2% | 94.8% | 96.1% |

| pH Stability | 5.43–5.87 | 4.16–4.19 | 4.14–4.19 |

| Microbial Growth | None | None | None |

Quality Control and Regulatory Considerations

Analytical Methods

-

HPLC Assay : A validated method simultaneously quantifies sotalol and preservatives (e.g., potassium sorbate) with ≤2% RSD .

-

Dissolution Testing : USP Apparatus II (50 rpm, 900 mL pH 6.8 buffer) ensures sustained-release profiles meet pharmacopeial standards .

Impurity Profiling

Patents specify limits for key impurities:

-

Desisopropylsotalol : ≤0.15% (ICH Q3B).

-

Chloroacetyl Intermediate : ≤0.1% (residual solvent guidelines) .

Industrial vs. Clinical Preparation Challenges

Scale-Up Issues

-

Synthetic Route : Exothermic reactions during amination require jacketed reactors (ΔT ≤10°C) .

-

Tablet Coating : Non-uniform film thickness (±5%) necessitates parametric control (spray rate: 2–3 mL/min; pan speed: 12–15 rpm) .

Extemporaneous Compounding

Hospital pharmacies face challenges in maintaining sterility (S1) and taste masking (S3’s bitter aftertaste) . Prepackaged citrate buffers improve batch consistency (pH ±0.05) .

Emerging Trends and Innovations

Continuous Manufacturing

Patents suggest adopting twin-screw granulation for tablets, reducing process time by 30% compared to batch methods .

Biocatalytic Routes

Preliminary studies explore ketoreductases for enantioselective synthesis of d-sotalol, though yields remain suboptimal (45–50%) .

Chemical Reactions Analysis

Types of Reactions: Sotalol Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is stable under acidic, alkaline, and high-temperature conditions but is susceptible to light and oxidative degradation .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (30%) is commonly used as an oxidizing agent.

Reduction: Sodium borohydride can be used for reduction reactions.

Substitution: Various halogenating agents can be employed for substitution reactions.

Major Products Formed: The degradation products of this compound under different conditions include related substances identified through high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) techniques .

Scientific Research Applications

FDA-Approved Indications

Sotalol is predominantly indicated for:

- Ventricular Tachycardia : It is used to treat hemodynamically stable ventricular tachycardia, a potentially life-threatening condition characterized by rapid heartbeats originating from the ventricles .

- Atrial Fibrillation : Sotalol is effective in maintaining sinus rhythm in patients with paroxysmal atrial fibrillation or flutter. It can be administered intravenously to facilitate the transition to oral therapy .

Off-Label Uses

In addition to its approved applications, sotalol is utilized off-label for several conditions:

- Premature Ventricular Contractions (PVCs) : Sotalol can help manage PVCs, which are extra heartbeats originating from the ventricles .

- Postoperative Atrial Fibrillation : It is often employed to manage atrial fibrillation that occurs after cardiac surgery, improving patient outcomes .

- Supraventricular Tachycardia (SVT) : Sotalol is indicated for treating SVT, particularly when administered intravenously .

- Fetal Arrhythmias : In obstetrics, sotalol can be used transplacentally to treat fetal supraventricular tachycardia and atrial fibrillation, showing an 85% resolution rate .

Formulation and Stability Studies

Recent studies have focused on the formulation of sotalol hydrochloride into various dosage forms. For instance:

- Oral Liquid Suspensions : Research demonstrated that extemporaneously prepared oral suspensions of this compound (5 mg/mL) maintained chemical stability for up to 12 weeks under both refrigerated and room temperature conditions. These formulations were shown to be effective in preventing bacterial growth while retaining physical quality over time .

Case Studies and Clinical Insights

Several case studies highlight the practical applications of sotalol in clinical settings:

- A study involving patients with atrial fibrillation noted that while sotalol is effective for maintaining rhythm, its recurrence rate of atrial fibrillation was higher compared to amiodarone, particularly in patients with ischemic heart disease .

- In patients undergoing cardiac surgery, sotalol administration postoperatively was associated with a reduction in atrial fibrillation episodes, underscoring its utility in acute care settings .

Mechanism of Action

Sotalol Hydrochloride exerts its effects through dual mechanisms:

Beta-Adrenergic Receptor Blocking (Class II): this compound blocks beta-adrenergic receptors, leading to increased sinus cycle length, slowed heart rate, decreased atrioventricular nodal conduction, and increased atrioventricular nodal refractoriness.

Cardiac Action Potential Duration Prolongation (Class III): It prolongs the atrial and ventricular monophasic action potentials and effective refractory periods, reducing the strength of contractility of muscle cells in the heart.

Comparison with Similar Compounds

Pharmacological and Clinical Comparison with Other Antiarrhythmics

Class II Agents (β-Blockers)

- Metoprolol: A selective β1-blocker lacking class III activity. Sotalol’s non-selectivity (β1/β2 blockade) increases bronchospasm risk compared to metoprolol .

- Atenolol’s shorter half-life (~6–7 hours) and absence of QT prolongation limit its utility in arrhythmia management compared to sotalol .

Class III Agents

- Amiodarone : A multi-channel blocker with class III effects but additional thyroid and pulmonary toxicity risks. Sotalol’s predictable renal excretion contrasts with amiodarone’s hepatic metabolism and long half-life (weeks), necessitating careful monitoring .

- Dofetilide requires inpatient initiation due to higher torsades de pointes risk, whereas sotalol’s β-blockade offers rate control during atrial fibrillation .

Dual-Class Agents

- Sotalol vs. Propranolol: Propranolol (class II) lacks class III activity and is less effective in refractory arrhythmias. Sotalol’s dual mechanism provides superior efficacy in ventricular tachycardia suppression .

Analytical and Stability Comparisons

Sotalol hydrochloride’s related substances (RS1, RS2, RS3) and degradation products have been characterized using HPLC and LC-MS/MS (Table 1). These impurities exhibit distinct detection limits and stability profiles compared to the parent compound:

- RS1 : Higher limit of detection (LOD: 0.103 µg/mL) and interday precision variability (RSD: 3.58%) .

- RS2 : Superior linearity (r² = 1.000) but lower sensitivity (LOD: 0.0823 µg/mL) .

- Forced Degradation : Sotalol remains stable under acidic/alkaline hydrolysis but degrades under oxidative conditions (mass balance: 100.49%) .

Table 1: Analytical Parameters of this compound and Related Substances

| Parameter | Sotalol HCl | RS1 | RS2 | RS3 |

|---|---|---|---|---|

| LOD (µg/mL) | 0.0625 | 0.103 | 0.0823 | 0.0854 |

| LOQ (µg/mL) | 0.1875 | 0.309 | 0.248 | 0.256 |

| Linearity (r²) | 0.9999 | 0.9994 | 1.0000 | 0.9999 |

| Intraday RSD (%) | 1.27–2.26 | 0.48–1.26 | 0.33–1.94 | 1.23–1.85 |

Table 2: Adverse Effect Comparison

| Compound | Common Adverse Effects | Unique Risks |

|---|---|---|

| Sotalol HCl | Bradycardia, QT prolongation, fatigue | Torsades de pointes (2–4%) |

| Amiodarone | Thyroid dysfunction, pulmonary fibrosis | Hepatotoxicity |

| Metoprolol | Bronchospasm, hypotension | None |

Formulation and Stability

This compound’s stability in oral suspensions (5 mg/mL) exceeds 12 weeks under refrigeration, outperforming many β-blockers prone to hydrolysis . Supercritical antisolvent (SAS) precipitation studies demonstrate that ethanol yields smaller, more uniform sotalol particles than methanol, enhancing bioavailability .

Biological Activity

Sotalol hydrochloride is a well-established antiarrhythmic medication primarily used for the management of life-threatening ventricular arrhythmias and the maintenance of sinus rhythm in atrial fibrillation. Its biological activity is characterized by its dual mechanism of action as both a beta-adrenergic antagonist and a Class III antiarrhythmic agent. This article delves into the various aspects of sotalol's biological activity, including pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and case studies.

Sotalol functions through two primary mechanisms:

- Beta-Adrenergic Receptor Blockade : Sotalol acts as a competitive inhibitor of beta-1 and beta-2 adrenergic receptors. This action reduces heart rate and myocardial contractility, contributing to its antiarrhythmic effects.

- Potassium Channel Blockade : It inhibits rapid potassium channels (KCNH2), prolonging the action potential duration and refractory period in cardiac tissues. This Class III action is particularly significant in preventing reentrant arrhythmias by delaying repolarization .

Pharmacokinetics

Sotalol exhibits unique pharmacokinetic properties that influence its clinical use:

- Absorption : The bioavailability of sotalol is 90-100%, with peak plasma concentrations reached within 2 to 4 hours post-administration .

- Distribution : It has a volume of distribution ranging from 1.2 to 2.4 L/kg and does not bind to plasma proteins .

- Elimination : Sotalol is primarily excreted unchanged via the kidneys, with a mean elimination half-life of approximately 7 to 15 hours .

Clinical Efficacy

Sotalol has been extensively studied for its efficacy in managing atrial fibrillation (AF) and ventricular tachycardia (VT). A meta-analysis comparing sotalol with amiodarone for maintaining normal sinus rhythm after cardiac surgery revealed that while sotalol was effective, it had a higher recurrence rate of AF over time compared to amiodarone. Specifically, the relative risk of AF recurrence was significantly higher at 6 months (p=0.027) and at one year (p<0.001) for patients treated with sotalol .

Case Study: Postoperative Management

A notable case involved a patient undergoing coronary artery bypass graft surgery who was transitioned from intravenous amiodarone to sotalol due to concerns about long-term lung function impacts. The patient received sotalol intravenously, followed by oral administration, maintaining sinus rhythm without significant QT interval prolongation throughout the treatment .

Dose-Response Effects

Research has shown that sotalol has dose-dependent effects on cardiovascular parameters:

- Heart Rate Reduction : A study indicated that sotalol decreased heart rate significantly across various doses, with a maximal reduction observed at 30 mg/kg .

- Electrocardiogram Changes : Sotalol prolonged the RR, PR, QT, and corrected QT intervals while minimally affecting arterial pressure or body temperature .

Safety Profile

While sotalol is generally well-tolerated, it carries risks associated with its pharmacological actions:

- Torsades de Pointes (TdP) : The risk of TdP is notably increased at lower heart rates due to its potassium channel blockade . In clinical trials, TdP incidence was reported at less than 1% for long-term use but requires careful monitoring, especially in patients with predisposing factors.

- Adverse Effects : Common side effects include bradycardia (12-13%) and hypotension (6.3%) compared to amiodarone .

Summary Table of Clinical Findings

| Parameter | Sotalol | Amiodarone |

|---|---|---|

| Efficacy in AF Maintenance | Moderate (higher recurrence) | Higher long-term efficacy |

| Risk of TdP | Low (<1%) | Low (<2%) |

| Bradycardia | Common (12-13%) | Less common (4.9%) |

| Hypotension | Moderate (6.3%) | Higher (12-20%) |

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying the dual Class II/III antiarrhythmic mechanisms of sotalol hydrochloride?

Sotalol’s beta-blocking (Class II) and action potential prolongation (Class III) properties require integrated experimental designs. Use in vitro electrophysiological models (e.g., isolated Purkinje fibers or ventricular myocytes) to quantify action potential duration (APD) changes via patch-clamp techniques . Pair this with in vivo telemetry in animal models to assess heart-rate modulation and QT-interval prolongation under controlled electrolyte conditions (serum K⁺ ≥4 mEq/L) . For receptor-level analysis, employ radioligand binding assays to quantify β-adrenergic receptor affinity .

Q. How should researchers account for renal clearance variability when designing pharmacokinetic (PK) studies of this compound?

Sotalol is primarily renally excreted (~90%) with minimal hepatic metabolism. PK studies must stratify participants by renal function (e.g., CrCl ≥60 mL/min vs. <60 mL/min) and adjust dosing intervals accordingly . Use population PK modeling to simulate exposure-response relationships in patients with renal impairment. Ensure serum creatinine and CrCl are measured at baseline and during dose escalation to avoid toxicity .

Q. What are the critical pharmacodynamic endpoints for assessing sotalol’s antiarrhythmic efficacy in preclinical studies?

Key endpoints include:

- QT interval prolongation (measured via surface ECG in animal models or human trials) .

- Atrial fibrillation/atrial flutter (AF/AFL) recurrence rates in post-cardioversion studies .

- Ventricular tachycardia (VT) suppression in ischemia-induced arrhythmia models . Standardize measurements using continuous ECG monitoring and adjudicate arrhythmic events via blinded review panels to reduce bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in sotalol’s proarrhythmic risk across clinical trials?

Proarrhythmia (e.g., Torsade de Pointes) correlates with QT prolongation and hypokalemia. To address data discrepancies:

- Conduct post hoc analyses stratifying outcomes by baseline serum K⁺ levels and QT intervals .

- Use machine learning to identify high-risk patient subgroups (e.g., females, renal impairment) .

- Compare sotalol’s risk profile against other Class III agents (e.g., amiodarone) in meta-analyses .

Q. What methodological approaches optimize sotalol loading doses while minimizing adverse events in clinical trials?

Model-informed drug development (MIDD) is critical. Utilize physiologically based PK (PBPK) models to simulate intravenous (IV) loading doses (e.g., 75–150 mg over 5 hours) and transition to oral therapy . Validate models with clinical data on QT interval trends and plasma concentrations. For pediatric studies, apply allometric scaling to adjust for body weight and renal maturation .

Q. How should drug-drug interaction (DDI) studies be designed for sotalol in polypharmacy scenarios?

Prioritize in vitro assays to assess sotalol’s interaction with drugs affecting:

- Renal transporters (e.g., cimetidine inhibits OCT2, altering sotalol clearance) .

- QT interval (e.g., macrolides, antipsychotics) . In clinical trials, employ crossover designs with steady-state sotalol and probe drugs. Monitor ECG and serum K⁺ levels continuously .

Q. What strategies improve the reproducibility of sotalol’s antiarrhythmic effects in heterogeneous patient populations?

- Use genomic profiling to identify polymorphisms in KCNH2 (hERG channel) or ADRB1 (beta-1 adrenergic receptor) that modulate drug response .

- Implement adaptive trial designs with dose titration based on real-time PK/PD feedback .

- Standardize protocols for electrolyte management (K⁺ ≥4.0 mEq/L, Mg²⁺ supplementation) to reduce variability .

Q. Methodological Considerations

Q. How can deuterated sotalol analogs enhance mechanistic studies?

Deuterated isotopes (e.g., [²H₆]-sotalol hydrochloride) improve metabolite tracking in mass spectrometry assays . Use these analogs in:

- Tracer studies to quantify tissue distribution and renal excretion .

- Drug interaction research to distinguish parent drug from metabolites .

Q. What statistical methods are recommended for analyzing conflicting outcomes in sotalol trials?

Apply Bayesian hierarchical models to pool data from studies with varying designs (e.g., IV vs. oral administration) . Use sensitivity analyses to evaluate the impact of excluded populations (e.g., patients with CrCl <40 mL/min) .

Q. How do in vitro cardiac toxicity assays align with clinical proarrhythmia risks for sotalol?

Validate in vitro models (e.g., human-induced pluripotent stem cell-derived cardiomyocytes) against clinical endpoints. Measure APD variability and early afterdepolarizations (EADs) at therapeutic concentrations (0.5–2 µg/mL) . Correlate findings with Torsade de Pointes incidence in post-marketing surveillance data .

Properties

IUPAC Name |

N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDRYROWYFWGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

366-80-3, 3930-20-9 (Parent) | |

| Record name | Methanesulfonamide, N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotalol hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021278 | |

| Record name | Sotalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500431 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

959-24-0 | |

| Record name | Sotalol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotalol hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotalol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sotalol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sotalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(1-hydroxy-2-isopropylaminoethyl)methanesulphonanilide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOTALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEC37C70XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.